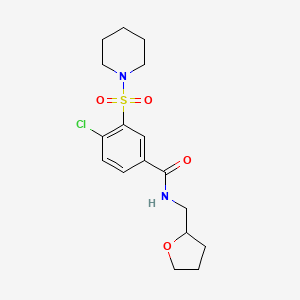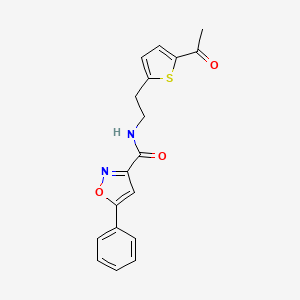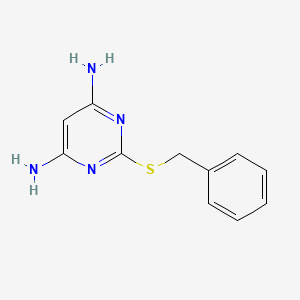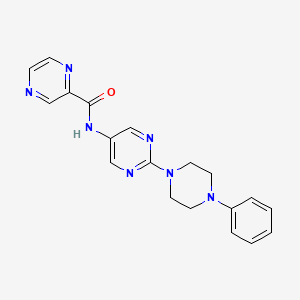
2-Fluoroethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethanimidamide, also known as 2-fluoroacetamidine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It has a molecular formula of C2H5FN2 .
Molecular Structure Analysis
The molecular structure of 2-Fluoroethanimidamide is represented by the InChI code 1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H,4-5H2;1H . The molecular weight is 112.53 .
Aplicaciones Científicas De Investigación
Fluorescent Zinc Chemosensors
2-Fluoroethanimidamide plays a role in the development of fluorescent zinc chemosensors. These chemosensors are crucial for zinc recognition due to zinc's significant biological importance. The development of such sensors has been a focus of research in recent years. Fluorophores like quinoline, rhodamine, and coumarin have been used in designing these sensors for detecting Zn 2+ in biological and environmental settings (Li, Yin, & Huo, 2016).
Positron Emission Tomography in Oncology
2-Fluoroethanimidamide derivatives are pivotal in positron emission tomography (PET) imaging, especially in oncology. PET imaging, such as FDG-PET, is vital for cancer staging, prognosis estimation, and predicting therapeutic outcomes. New imaging agents like thymidine analogs (FLT, FMAU) and their applications in various tumors have been explored, enhancing our understanding of cellular proliferation in cancer (Shields, 2006).
Advancements in Fluorescent Molecules
2-Fluoroethanimidamide contributes to the synthesis of new classes of latent fluorophores. These fluorophores are essential in biological sciences for their unique properties and applications in imaging. The diacetyl version of these latent fluorophores shows stability in biological environments and can yield significant compounds like rhodamine upon hydrolysis (Chandran, Dickson, & Raines, 2005).
Two-Photon Excitation Fluorescence Microscopy
The use of fluorophores in two-photon fluorescence microscopy, a key invention in biological imaging, is another significant application. This technique allows for noninvasive, high-resolution study of biological specimens. Two-photon excitation offers advantages like reduced photodamage, enhanced penetration depth, and higher-contrast images, and is increasingly used in biology and medicine (So, Dong, Masters, & Berland, 2000).
Cu(2+)-Selective Fluorescence Sensor
In the realm of fluorescence sensing, 2-Fluoroethanimidamide derivatives have been used to develop a novel coumarin-based fluorogenic probe. This probe is designed for high selectivity and suitable affinity in biological systems towards Cu(2+), demonstrating its potential for monitoring Cu(2+) ion in aqueous solutions and living cells (Jung et al., 2009).
Lanthanide-Based NIR-II Probes
Lanthanide-based luminescent nanomaterials, which include 2-Fluoroethanimidamide derivatives, are gaining attention for their application in NIR-II biomedical imaging and biosensing. These materials are explored for their high sensitivity and spatiotemporal resolution in imaging applications (Fan & Zhang, 2019).
Fluorescent Amino Acid Incorporation
2-Fluoroethanimidamide is also involved in the biosynthetic incorporation of fluorescent amino acids into proteins. This allows for the study of protein structure, dynamics, and interactions in vitro and in vivo, providing valuable insights into protein functions (Summerer et al., 2006).
DNA Radiation Damage Enhancement
2-Fluoroethanimidamide derivatives like 2-Fluoroadenine have been proposed for use in cancer radiotherapy. These compounds enhance DNA strand breakage when incorporated into DNA, making them effective radiosensitizers operative at a wide range of electron energies (Rackwitz et al., 2016).
Propiedades
IUPAC Name |
2-fluoroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FN2/c3-1-2(4)5/h1H2,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYEFMGUXOXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)

![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)


![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)

![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)
